Structural Differentiation from the Lead CK1 Inhibitor: Scaffold and Linker Comparison
The target compound features a 2-(1H-pyrazol-1-yl)pyrimidin-5-yl core directly linked to a 3-chloro-4-fluorophenyl urea moiety, whereas the most closely related published lead compound, a CK1 inhibitor, employs a more complex 1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine core connected to the same 3-chloro-4-fluorophenyl urea via a 1,3-phenylenediamine linker [1]. This structural difference may result in distinct binding modes, kinase selectivity profiles, and physicochemical properties, though no direct comparative biochemical data exist for the target compound [2].
| Evidence Dimension | Core scaffold and linker architecture comparison |
|---|---|
| Target Compound Data | 2-(1H-pyrazol-1-yl)pyrimidin-5-yl core; direct urea linkage (no phenylenediamine spacer) |
| Comparator Or Baseline | 1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine core with 1,3-phenylenediamine linker (CK1 inhibitor lead) |
| Quantified Difference | Not applicable (structural comparison only; no parallel assay data) |
| Conditions | Structural analysis based on published synthetic procedures and molecular characterization |
Why This Matters
Procurement of this specific scaffold may be warranted for structure-activity relationship (SAR) studies exploring the impact of linker length and core geometry on kinase binding, where the absence of the phenylenediamine spacer may reduce molecular weight and improve ligand efficiency.
- [1] Yang LL, et al. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. Eur J Med Chem. 2012;56:30-38. doi:10.1016/j.ejmech.2012.08.013. PMID: 22940729. View Source
- [2] Cherukumalli PKR, et al. Design and synthesis of novel urea derivatives of pyrimidine-pyrazoles as anticancer agents. J Mol Struct. 2022;1251:131937. doi:10.1016/j.molstruc.2021.131937. View Source
